molecular formula C18H16N2O B5542120 N,N-dimethyl-2-phenylquinoline-4-carboxamide

N,N-dimethyl-2-phenylquinoline-4-carboxamide

Cat. No.: B5542120
M. Wt: 276.3 g/mol
InChI Key: QRWYYEPFKKHVDL-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the reaction of aniline and 2-nitrobenzaldehyde, followed by a Doebner reaction to form the quinoline core. Subsequent steps include amidation, reduction, acylation, and amination . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

N,N-dimethyl-2-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the N,N-dimethyl group can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

N,N-dimethyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-20(2)18(21)15-12-17(13-8-4-3-5-9-13)19-16-11-7-6-10-14(15)16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWYYEPFKKHVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Phenylquinoline-4-carboxylic acid chloride hydrochloride (10.7 g) is added in portions over a period of 1 hour to a stirred solution of N,N-dimethylamine (18.9 g) in methylene chloride (100 ml), cooled to 0° C. The mixture is stirred for 1 hour at 0° C. The solution is evaporated under reduced pressure. The residue is taken up in methylene chloride (100 ml). The organic phase is washed with water (3×100 ml), dried over magnesium sulphate and evaporated under reduced pressure.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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